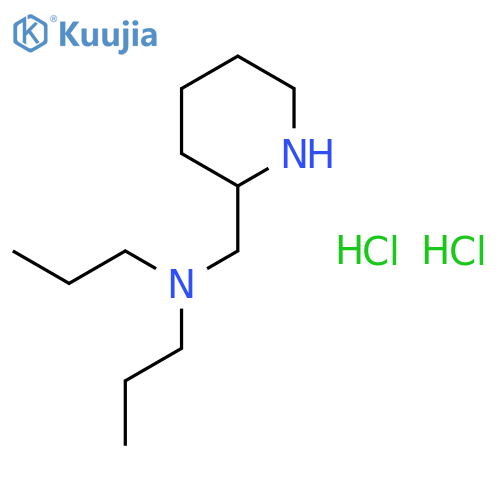Cas no 1220018-78-9 (N-(2-Piperidinylmethyl)-N-propyl-1-propanaminedihydrochloride)

1220018-78-9 structure
商品名:N-(2-Piperidinylmethyl)-N-propyl-1-propanaminedihydrochloride
N-(2-Piperidinylmethyl)-N-propyl-1-propanaminedihydrochloride 化学的及び物理的性質
名前と識別子
-
- N-(2-Piperidinylmethyl)-N-propyl-1-propanamine dihydrochloride
- 1220018-78-9
- N-(2-Piperidinylmethyl)-N-propyl-1-propanaminedihydrochloride
- AKOS015845310
- N-(piperidin-2-ylmethyl)-N-propylpropan-1-amine;dihydrochloride
- N-(Piperidin-2-ylmethyl)-N-propylpropan-1-aminedihydrochloride
- N-(Piperidin-2-ylmethyl)-N-propylpropan-1-amine dihydrochloride
-
- MDL: MFCD13561734
- インチ: InChI=1S/C12H26N2.2ClH/c1-3-9-14(10-4-2)11-12-7-5-6-8-13-12;;/h12-13H,3-11H2,1-2H3;2*1H
- InChIKey: XACULDMTKGCEMQ-UHFFFAOYSA-N
- ほほえんだ: CCCN(CCC)CC1CCCCN1.Cl.Cl
計算された属性
- せいみつぶんしりょう: 270.1629543g/mol
- どういたいしつりょう: 270.1629543g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 130
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.3Ų
N-(2-Piperidinylmethyl)-N-propyl-1-propanaminedihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | N042340-125mg |
N-(2-Piperidinylmethyl)-N-propyl-1-propanaminedihydrochloride |
1220018-78-9 | 125mg |
$ 230.00 | 2022-06-03 | ||
| TRC | N042340-250mg |
N-(2-Piperidinylmethyl)-N-propyl-1-propanaminedihydrochloride |
1220018-78-9 | 250mg |
$ 375.00 | 2022-06-03 |
N-(2-Piperidinylmethyl)-N-propyl-1-propanaminedihydrochloride 関連文献
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
1220018-78-9 (N-(2-Piperidinylmethyl)-N-propyl-1-propanaminedihydrochloride) 関連製品
- 5298-72-6((1-Methylpiperidin-2-yl)methanamine)
- 6789-94-2(1-Ethyl-3-piperidinamine)
- 42389-57-1(1-Methylpiperidin-3-amine)
- 64168-09-8(diethyl[(piperidin-2-yl)methyl]amine)
- 100158-63-2(2-(Pyrrolidin-1-ylmethyl)piperidine)
- 112906-37-3(1-[(pyrrolidin-2-yl)methyl]piperidine)
- 50534-49-1(N,N-Dimethylpiperidin-3-amine)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 947320-08-3(Methyl 4-isopropylpicolinate)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
